molecular formula C6H3Br2ClO B14036911 3-Chloro-2,5-dibromophenol

3-Chloro-2,5-dibromophenol

Cat. No.: B14036911
M. Wt: 286.35 g/mol
InChI Key: ZXLAONGWNYRPMY-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dibromophenol is an organic compound with the molecular formula C6H3Br2ClO. It belongs to the class of bromophenols, which are phenolic compounds containing bromine atoms. This compound is characterized by the presence of a hydroxyl group (-OH), two bromine atoms, and one chlorine atom attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,5-dibromophenol can be synthesized through the electrophilic halogenation of phenolOne common method is to start with 2,5-dibromophenol and introduce a chlorine atom at the 3-position using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The process is carried out in reactors where phenol is treated with bromine and chlorine in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-dibromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include dehalogenated phenols.

Scientific Research Applications

3-Chloro-2,5-dibromophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-dibromophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its halogen atoms, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications where other bromophenols may not be suitable .

Properties

Molecular Formula

C6H3Br2ClO

Molecular Weight

286.35 g/mol

IUPAC Name

2,5-dibromo-3-chlorophenol

InChI

InChI=1S/C6H3Br2ClO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H

InChI Key

ZXLAONGWNYRPMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Br)Cl)Br

Origin of Product

United States

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